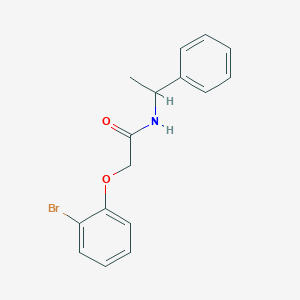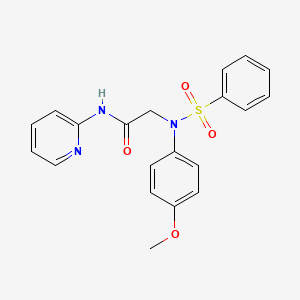![molecular formula C23H25NO3 B5168354 8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline](/img/structure/B5168354.png)
8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline, also known as AMBQ, is a quinoline derivative that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of 8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline is not fully understood. However, studies have suggested that 8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline exerts its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline has also been reported to inhibit the NF-κB signaling pathway, which is known to play a crucial role in inflammation and cancer. Furthermore, 8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline has been found to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that 8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline has a low toxicity profile and does not exhibit significant adverse effects in vivo. However, 8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline has been reported to induce oxidative stress and DNA damage in cancer cells, which may contribute to its anti-cancer effects. Additionally, 8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline has been found to exhibit anti-angiogenic properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline has several advantages for lab experiments, including its ease of synthesis, low toxicity profile, and potential therapeutic applications. However, one limitation of 8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline is its poor solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline. One potential direction is the development of new synthetic methods for 8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline that improve its yield and purity. Another direction is the investigation of the potential of 8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of 8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline and its biochemical and physiological effects.
Méthodes De Synthèse
8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline has been synthesized using various methods, including the Mannich reaction, the Ullmann reaction, and the Buchwald-Hartwig reaction. The Mannich reaction involves the condensation of an amine, an aldehyde, and a ketone to form a β-amino carbonyl compound. The Ullmann reaction involves the coupling of an aryl halide with a primary amine in the presence of a copper catalyst. The Buchwald-Hartwig reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst. The synthesis of 8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline using the Buchwald-Hartwig reaction has been reported to be the most efficient method.
Applications De Recherche Scientifique
8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline has been studied extensively for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-microbial properties. Studies have shown that 8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline has the ability to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. 8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline has also been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline has been reported to exhibit anti-microbial properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
8-[4-(2-methoxy-4-prop-2-enylphenoxy)butoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-3-8-18-12-13-20(22(17-18)25-2)26-15-4-5-16-27-21-11-6-9-19-10-7-14-24-23(19)21/h3,6-7,9-14,17H,1,4-5,8,15-16H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMJPPFLGBHYRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5168292.png)
![2-bromo-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5168311.png)
![2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5168322.png)
![2-bromo-7-(4-nitrophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B5168330.png)
![N-benzyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5168332.png)
![2,4,6-trimethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5168334.png)
![2-amino-4-(3,4-difluorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5168343.png)
![8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline](/img/structure/B5168347.png)
![2-bromo-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5168363.png)
![2-(benzylthio)-6-ethyl-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5168365.png)

![N-[3-(methylthio)benzyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5168389.png)